2-Cyclopropyl-2-morpholinoacetic acid
Description
Contextualization of Advanced Heterocyclic and Carboxylic Acid Building Blocks in Organic Chemistry
Heterocyclic compounds, which contain rings with at least one atom other than carbon, are a cornerstone of modern chemistry, particularly in medicinal chemistry. sigmaaldrich.com These scaffolds are prevalent in a vast number of pharmacologically active compounds and natural products, often imparting crucial properties for biological activity. sigmaaldrich.com Similarly, carboxylic acids are fundamental functional groups that serve as versatile precursors for a wide array of chemical transformations, including the formation of esters and amides. hilarispublisher.comresearchgate.net
The strategic combination of these motifs into a single "building block" molecule provides a powerful tool for synthetic chemists. hilarispublisher.com These advanced building blocks streamline synthetic routes, reduce the number of reaction steps, and minimize waste generation. hilarispublisher.com By incorporating specific structural features like heterocyclic rings and carboxylic acid groups, chemists can efficiently assemble complex molecules with tailored properties for applications ranging from pharmaceuticals to materials science. hilarispublisher.com
Strategic Importance of 2-Cyclopropyl-2-morpholinoacetic Acid as a Synthetic Precursor
This compound is a prime example of a multifunctional synthetic building block. Its strategic importance stems from the unique combination of three distinct and valuable chemical moieties within its structure:
The Cyclopropyl (B3062369) Group: This small, strained ring is a desirable feature in medicinal chemistry. It can enhance metabolic stability, improve binding affinity to biological targets, and modulate the lipophilicity of a molecule. researchgate.net The rigid nature of the cyclopropyl ring also introduces specific conformational constraints, which can be advantageous for optimizing drug-target interactions. researchgate.net
The Morpholine (B109124) Ring: Morpholine is a saturated heterocycle that is frequently incorporated into drug candidates to improve their physicochemical properties. It often enhances aqueous solubility and can act as a hydrogen bond acceptor, which is crucial for molecular recognition at a biological target.
The α-Substituted Acetic Acid: The carboxylic acid function provides a reactive handle for a variety of coupling reactions, most notably amide bond formation, a cornerstone reaction in the synthesis of pharmaceuticals. The presence of both the cyclopropyl and morpholino groups at the alpha position (the carbon adjacent to the carboxyl group) creates a stereocenter and provides a scaffold for introducing molecular complexity.
This unique convergence of functional groups makes this compound a valuable precursor for creating diverse libraries of compounds, particularly in the early stages of drug discovery and development. Its structure allows for systematic modifications to explore the chemical space around a particular pharmacological target.
Scope and Objectives of Academic Research on this compound
Academic and industrial research involving this compound and related structures focuses on several key areas. The primary objective is its utilization as a starting material in the synthesis of novel, biologically active molecules. Research efforts are directed towards incorporating this building block into larger, more complex structures to assess their potential as therapeutic agents.
The development of efficient and scalable synthetic routes to this compound itself is another important research focus. google.com The availability of this compound in sufficient quantities and high purity is essential for its widespread application. nih.gov Furthermore, research explores the chemical reactivity of the molecule, investigating how the interplay between the cyclopropyl, morpholino, and carboxylic acid groups influences its behavior in various chemical transformations. This fundamental understanding allows chemists to better predict and control the outcomes of reactions in which it is used as a precursor.
Compound Data
Below are the key chemical identifiers and properties for this compound.
| Identifier | Value |
| IUPAC Name | 2-Cyclopropyl-2-morpholin-4-ylacetic acid |
| CAS Number | 1354951-16-8 (for hydrochloride salt) |
| Molecular Formula | C₉H₁₅NO₃ |
| SMILES Code | O=C(O)C(C1CC1)N2CCOCC2 |
Structure
3D Structure
Properties
IUPAC Name |
2-cyclopropyl-2-morpholin-4-ylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c11-9(12)8(7-1-2-7)10-3-5-13-6-4-10/h7-8H,1-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTGRFCUURBRGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(=O)O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Routes and Methodologies for the Preparation of 2 Cyclopropyl 2 Morpholinoacetic Acid
Historical Overview of Synthetic Approaches to Analogous α-Substituted Acetic Acids
The synthesis of α-substituted acetic acids has been a cornerstone of organic chemistry, with foundational methods like the malonic ester synthesis and the acetoacetic ester synthesis providing versatile routes to a wide array of these compounds. uobabylon.edu.iqwebsite-files.commasterorganicchemistry.com The malonic ester synthesis, in particular, offers a robust platform for the creation of mono- and disubstituted acetic acids through the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation. uobabylon.edu.iqmasterorganicchemistry.com These classical approaches have been instrumental in accessing α-amino acids and other biologically relevant molecules, laying the groundwork for more complex targets.
Historically, the introduction of sterically demanding or functionally diverse substituents at the α-position has necessitated the development of more specialized techniques. For instance, the synthesis of α,α-disubstituted acetic acids has been achieved using low-valent titanium to generate dihalogenocarbenes, which then react with ketones in a one-pot cycloaddition. rsc.org The continual evolution of these synthetic strategies has been driven by the demand for novel molecular architectures with specific biological or material properties.
Detailed Analysis of Primary Synthetic Pathways for 2-Cyclopropyl-2-morpholinoacetic Acid
While direct literature on the synthesis of this compound is not extensively available, its structure suggests that its preparation can be envisaged through the convergence of established methodologies for constructing its core components. The key challenge lies in the formation of the quaternary α-carbon bearing both a cyclopropyl (B3062369) and a morpholine (B109124) substituent.
Alkylation Strategies for Carboxylic Acid Formation
A plausible and direct approach to this compound involves the alkylation of a suitable morpholine-containing precursor. One could envision a pathway starting from 2-morpholinoacetic acid, where the α-carbon is deprotonated to form an enolate, which is then alkylated with a cyclopropyl halide. However, the direct alkylation of such a substrate could be challenging due to potential side reactions and the need for a strong base.
A more classical and adaptable strategy would be a variation of the malonic ester synthesis. uobabylon.edu.iq This would involve the initial alkylation of a malonic ester with a cyclopropyl halide, followed by a second alkylation with a reagent that can be converted to the morpholine group, or by introducing the morpholine moiety through other means. Subsequent hydrolysis and decarboxylation would yield the desired product.
Another viable alkylation approach involves the use of enamines. uobabylon.edu.iq Morpholine can react with aldehydes or ketones to form enamines, which are effective nucleophiles. uobabylon.edu.iq Alkylation of a morpholine-derived enamine, followed by hydrolysis, could provide a route to the target molecule, although this would likely require a multi-step sequence to build the full carboxylic acid structure.
Ring-Opening and Ring-Closing Reaction Sequences Involving Cyclopropyl and Morpholine Moieties
The synthesis of the cyclopropyl moiety often involves cyclopropanation reactions of alkenes. acs.org A synthetic strategy could be designed where a precursor containing a double bond is first synthesized, and the cyclopropane (B1198618) ring is then formed using reagents like diazomethane (B1218177) in the presence of a catalyst, or via a Simmons-Smith reaction.
The formation of the morpholine ring is typically achieved through the cyclization of amino alcohols. chemrxiv.orgorganic-chemistry.org A green and efficient method for the synthesis of morpholines involves the selective monoalkylation of 1,2-amino alcohols with ethylene (B1197577) sulfate (B86663). chemrxiv.orgnih.gov While this is for the formation of the morpholine ring itself, the principles of selective N-alkylation are relevant. For the synthesis of this compound, a pre-formed morpholine would likely be incorporated as a nucleophile.
Stereoselective and Asymmetric Synthetic Approaches
The α-carbon of this compound is a stereocenter, and therefore, the development of stereoselective and asymmetric syntheses is of significant interest. Asymmetric synthesis of cyclopropane α-amino acids has been achieved through catalytic asymmetric cyclopropanation of alkenes using iodonium (B1229267) ylides. acs.org This method allows for high enantioselectivity and diastereoselectivity. acs.org
Another approach to achieving stereoselectivity is through the use of chiral auxiliaries. The "self-reproduction of chirality" principle has been applied to the α-alkylation of α-hydroxy carboxylic acids, where the existing stereocenter directs the introduction of a new substituent with high diastereoselectivity. researchgate.net A similar strategy could potentially be adapted for the synthesis of the target molecule.
Cobalt-catalyzed asymmetric radical cyclopropanation of dehydroaminocarboxylates is another powerful method for the stereoselective synthesis of cyclopropyl α-amino acids, offering high yields and excellent enantioselectivities. nih.gov
Optimization of Reaction Conditions and Yields in this compound Synthesis
The optimization of any synthetic route to this compound would focus on several key parameters to maximize yield and purity. The choice of solvent, temperature, catalyst, and base are all critical factors that would need to be systematically investigated for each step of the proposed synthetic pathways.
For alkylation reactions, the nature of the base and the reaction temperature can significantly influence the outcome, with stronger bases and lower temperatures often favoring the desired C-alkylation over potential O-alkylation or other side reactions. The choice of leaving group on the alkylating agent is also important for achieving efficient reaction kinetics.
In catalytic reactions, such as asymmetric cyclopropanation, the ligand on the metal catalyst plays a crucial role in determining the stereoselectivity of the reaction. nih.gov Fine-tuning the steric and electronic properties of the ligand can lead to significant improvements in enantiomeric excess.
Below is a table summarizing typical reaction conditions for analogous synthetic transformations that would be relevant to the synthesis of this compound:
| Reaction Type | Catalyst/Reagent | Solvent | Temperature | Typical Yield | Reference |
| Malonic Ester Synthesis | Sodium Ethoxide | Ethanol (B145695) | Reflux | Good to Excellent | uobabylon.edu.iq |
| Asymmetric Cyclopropanation | Cu(I) complex | Dichloromethane (B109758) | Room Temperature | High | acs.org |
| Cobalt-Catalyzed Radical Cyclopropanation | Co(II) complex | Toluene | 40 °C | High | nih.gov |
| Morpholine Synthesis from Amino Alcohols | Ethylene Sulfate, tBuOK | Tetrahydrofuran (B95107) | 0 °C to Room Temperature | High | nih.gov |
Green Chemistry Principles Applied to the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound would aim to reduce the environmental impact of the manufacturing process. Key areas of focus would include the use of less hazardous reagents, the selection of environmentally benign solvents, and the development of atom-economical reaction pathways.
A notable example of a green approach to a related synthesis is the one or two-step, redox-neutral protocol for converting 1,2-amino alcohols to morpholines using inexpensive and safer reagents like ethylene sulfate and potassium tert-butoxide. nih.gov This method avoids the use of harsh reagents and minimizes waste. nih.gov
In the context of alkylation reactions, moving away from traditional alkyl halides, which can be toxic and produce stoichiometric amounts of salt waste, towards catalytic alkylation methods would be a significant green improvement. For instance, manganese-catalyzed C-alkylation of carboxylic acid derivatives with alcohols proceeds via a hydrogen autotransfer mechanism, with water as the only byproduct. organic-chemistry.org
The use of catalytic methods, particularly asymmetric catalysis, is inherently a green approach as it reduces the need for chiral auxiliaries and stoichiometric chiral reagents, which often require additional synthetic steps for their preparation and removal.
Solvent Selection and Minimization
The choice of solvent in the reductive amination of α-keto acids is critical as it can significantly influence reaction rates, yields, and the environmental impact of the process. Traditionally, chlorinated solvents such as 1,2-dichloroethane (B1671644) (DCE) and dichloromethane (DCM) have been widely used for reductive aminations due to their inertness and ability to dissolve a wide range of reactants. acsgcipr.orgorganic-chemistry.org However, their toxicity and environmental concerns have prompted a shift towards more sustainable alternatives.
Recent research has focused on identifying greener solvents for reductive amination processes. A systematic study on the solvent effect in the reductive amination of ketones highlighted that protic solvents like methanol (B129727) and ethanol can be highly effective, often leading to higher reaction rates for imine formation compared to aprotic solvents. researchgate.net For the synthesis of this compound, polar protic solvents could facilitate the formation of the iminium intermediate and the subsequent reduction.
The following table summarizes the characteristics of various solvents that could be considered for the reductive amination of 2-cyclopropyl-2-oxoacetic acid, drawing on data from analogous reductive amination reactions.
| Solvent | Type | Potential Advantages | Potential Disadvantages | Sustainability Profile |
| 1,2-Dichloroethane (DCE) | Chlorinated | Good solubility for a wide range of reactants; well-established for reductive aminations. | Toxic, suspected carcinogen, environmentally persistent. | Poor |
| Methanol | Protic | Can accelerate imine formation; good solvent for borohydride (B1222165) reducing agents. | Can participate in side reactions with some catalysts; flammable. | Good |
| Ethanol | Protic | Similar to methanol but less toxic; can be derived from renewable resources. | Flammable. | Excellent |
| Tetrahydrofuran (THF) | Aprotic Polar | Good general-purpose solvent. | Can form peroxides; derived from non-renewable resources. | Moderate |
| Ethyl Acetate (B1210297) (EtOAc) | Aprotic Polar | Less toxic than chlorinated solvents; can be derived from renewable resources. | Can be sensitive to acidic or basic conditions. | Excellent |
| Water | Protic | The ultimate green solvent; non-toxic, non-flammable. | Poor solubility for many organic reactants; can inhibit imine formation. | Excellent |
Minimizing solvent usage is another key aspect of sustainable synthesis. This can be achieved through the use of higher concentration reaction mixtures or, in some cases, by employing solvent-free reaction conditions. For instance, some reductive aminations can be carried out neat, particularly with liquid substrates, or by using techniques such as ball milling.
Catalyst Development for Enhanced Sustainability
The development of sustainable catalysts is a major focus in modern organic synthesis, aiming to replace stoichiometric reagents and less environmentally friendly catalysts. For the reductive amination of 2-cyclopropyl-2-oxoacetic acid, both the choice of reducing agent and the catalyst for the reduction step are crucial for sustainability.
Reducing Agents:
While traditional reducing agents like sodium borohydride (NaBH₄) are effective, milder and more selective reagents such as sodium triacetoxyborohydride (B8407120) (STAB) are often preferred for direct reductive aminations as they show selectivity for the iminium ion over the starting ketone. organic-chemistry.orgacs.org The use of molecular hydrogen (H₂) as the reductant is highly attractive from a sustainability perspective as the only byproduct is water. This, however, requires a suitable hydrogenation catalyst.
Catalytic Systems:
The development of efficient catalysts for the reduction of the iminium intermediate is paramount. These can be broadly categorized into homogeneous and heterogeneous catalysts, as well as biocatalysts.
Homogeneous Catalysts: Transition metal complexes of iridium, rhodium, and ruthenium have shown high activity in asymmetric reductive aminations, which would be relevant if a chiral version of the target molecule were desired. nih.govgoogle.com However, the challenges with homogeneous catalysts include the cost of the precious metals and the difficulty in separating the catalyst from the product.
Heterogeneous Catalysts: These catalysts, where the active species is supported on a solid material, offer significant advantages in terms of ease of separation, reusability, and often improved stability. For reductive aminations, catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel are commonly used with H₂. mdpi.com The development of catalysts based on more abundant and less toxic metals like cobalt and nickel is an active area of research for sustainable amination processes.
Biocatalysts: Enzymes offer a highly sustainable approach to chemical synthesis, operating under mild conditions (typically in aqueous media at or near room temperature) and often with high chemo-, regio-, and stereoselectivity. For the synthesis of α-amino acids from α-keto acids, amino acid dehydrogenases (AADHs) and imine reductases (IREDs) are particularly relevant. mdpi.commanchester.ac.uk These enzymes could potentially be engineered to accept 2-cyclopropyl-2-oxoacetic acid and morpholine as substrates, offering a green and highly selective route to the desired product.
The table below provides a comparative overview of different catalytic approaches for reductive amination.
| Catalyst Type | Examples | Advantages | Disadvantages | Sustainability Profile |
| Homogeneous | [Ir(COD)Cl]₂ with chiral ligands | High activity and enantioselectivity. | Costly precious metals; difficult to separate and recycle. | Moderate |
| Heterogeneous | Pd/C, Pt/C, Raney Ni, Co-based nanoparticles | Easy to separate and reuse; can be used in continuous flow processes. | May require higher temperatures and pressures; potential for metal leaching. | Good |
| Biocatalysts | Amino Acid Dehydrogenases (AADHs), Imine Reductases (IREDs) | High selectivity; operate under mild, aqueous conditions; biodegradable. | Substrate scope can be limited; may require protein engineering. | Excellent |
The ongoing development in catalyst design, particularly in the areas of non-precious metal heterogeneous catalysts and biocatalysis, holds significant promise for the sustainable synthesis of complex molecules like this compound.
Reactivity and Derivatization Chemistry of 2 Cyclopropyl 2 Morpholinoacetic Acid
Carboxylic Acid Functional Group Transformations
The carboxylic acid group is a primary site for chemical modification in 2-Cyclopropyl-2-morpholinoacetic acid, enabling the synthesis of a variety of derivatives through reactions such as esterification, amidation, reduction, and conversion to acid halides.
Esterification and Amidation Reactions
Esterification: The conversion of this compound to its corresponding esters can be achieved through several standard methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This is an equilibrium process, and to drive the reaction towards the ester product, the alcohol is often used in excess, or water is removed as it is formed.
Alternatively, esterification can be carried out under milder conditions by first converting the carboxylic acid to a more reactive species. For instance, reaction with reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or other coupling agents can activate the carboxyl group, facilitating its reaction with an alcohol. For sterically hindered alcohols, the formation of an acid chloride followed by reaction with the alcohol is a highly effective method.
Amidation: The synthesis of amides from this compound can be accomplished by reacting it with a primary or secondary amine. Direct reaction of the carboxylic acid with an amine is generally not feasible as it results in an acid-base reaction forming a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must be activated.
Common methods for amide bond formation include the use of coupling reagents such as carbodiimides (e.g., DCC, EDC) or phosphonium-based reagents (e.g., BOP, PyBOP). These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, which is then displaced by the amine nucleophile. Another effective route is the conversion of the carboxylic acid to its acid chloride, which readily reacts with amines to form the corresponding amide. For sterically hindered amines or acids, specialized coupling reagents and conditions may be necessary to achieve high yields.
| Starting Material | Reagent(s) | Product Type |
| This compound | Alcohol, Acid Catalyst | Ester |
| This compound | Amine, Coupling Agent | Amide |
Reduction to Alcohols and Aldehydes
Reduction to Alcohols: The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation requires strong reducing agents, with lithium aluminum hydride (LiAlH₄) being the most commonly used reagent for this purpose. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide. It is important to note that LiAlH₄ is a powerful and non-selective reducing agent that will also reduce other functional groups if present. Borane (BH₃), often used as a complex with THF or dimethyl sulfide, is another effective reagent for the reduction of carboxylic acids and can sometimes offer better selectivity. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids.
Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more easily reduced than carboxylic acids. Direct reduction is often difficult to control. A common strategy involves first converting the carboxylic acid to a derivative that is more amenable to controlled reduction. For instance, the carboxylic acid can be converted to its acid chloride or a Weinreb amide. The acid chloride can then be reduced to the aldehyde using a mild reducing agent like lithium tri-tert-butoxyaluminum hydride. The Weinreb amide can be treated with a hydride reagent such as diisobutylaluminum hydride (DIBAL-H) to furnish the aldehyde upon workup.
| Starting Material | Reagent(s) | Product |
| This compound | 1. LiAlH₄, THF; 2. H₂O | 2-Cyclopropyl-2-morpholinoethanol |
| This compound | 1. SOCl₂; 2. LiAl(O-t-Bu)₃H | 2-Cyclopropyl-2-morpholinoacetaldehyde |
| This compound | 1. SOCl₂, HN(OMe)Me; 2. DIBAL-H | 2-Cyclopropyl-2-morpholinoacetaldehyde |
Acid Halide Formation and Subsequent Nucleophilic Acyl Substitution
The conversion of this compound into its corresponding acid halide, typically an acid chloride, provides a highly reactive intermediate for various nucleophilic acyl substitution reactions. The most common reagent for this transformation is thionyl chloride (SOCl₂). frontiersin.orgchemrxiv.orgchimia.chnih.gov The reaction proceeds by converting the hydroxyl group of the carboxylic acid into a chlorosulfite group, which is an excellent leaving group. princeton.edu Subsequent nucleophilic attack by the chloride ion results in the formation of the acid chloride. frontiersin.org Other reagents like oxalyl chloride and phosphorus pentachloride can also be used.
Once formed, 2-cyclopropyl-2-morpholinoacetyl chloride can undergo nucleophilic acyl substitution with a wide range of nucleophiles. frontiersin.orgnih.gov This includes reactions with:
Water (hydrolysis) to regenerate the carboxylic acid.
Alcohols (alcoholysis) to form esters. nih.gov
Ammonia and primary/secondary amines (aminolysis) to produce amides. nih.gov
Carboxylates to yield acid anhydrides.
Organometallic reagents , such as Grignard reagents (to form tertiary alcohols after double addition) or Gilman reagents (to form ketones).
These reactions proceed through a tetrahedral intermediate, followed by the elimination of the chloride leaving group, which drives the reaction to completion. frontiersin.org
Reactions Involving the Morpholine (B109124) Nitrogen
The nitrogen atom of the morpholine ring in this compound is a nucleophilic and basic center, allowing for a range of chemical transformations.
Alkylation and Acylation of the Morpholine Nitrogen
Alkylation: The lone pair of electrons on the morpholine nitrogen makes it susceptible to alkylation by electrophilic reagents such as alkyl halides or sulfates. This reaction leads to the formation of a quaternary ammonium salt. The rate and success of the alkylation can be influenced by the steric hindrance around the nitrogen atom and the reactivity of the alkylating agent. Given the presence of the adjacent bulky cyclopropyl (B3062369) group, sterically demanding alkylating agents might react more slowly.
Acylation: The morpholine nitrogen can also undergo acylation when treated with acylating agents like acid chlorides or acid anhydrides. This reaction results in the formation of an N-acylmorpholinium species or, if the carboxylic acid of the starting material is protected, an N-acyl derivative. This reaction is a standard method for the formation of amides from secondary amines.
| Functional Group | Reagent Type | Product Type |
| Morpholine Nitrogen | Alkyl Halide | Quaternary Ammonium Salt |
| Morpholine Nitrogen | Acid Chloride/Anhydride | N-Acyl Derivative |
Amine-Catalyzed Reactions
The morpholine moiety, particularly the nitrogen atom, can potentially act as a catalyst in various organic reactions. As a tertiary amine, it can function as a Brønsted base or a nucleophilic catalyst. In its protonated form, it could participate in acid-catalyzed reactions.
While specific examples involving this compound as a catalyst are not documented, similar morpholine-containing structures have been employed in catalysis. For instance, morpholine derivatives can catalyze aldol (B89426) and Michael reactions through enamine formation. The presence of both an acidic carboxylic acid group and a basic morpholine nitrogen in the same molecule could also lead to interesting bifunctional catalytic properties, potentially enabling synergistic activation of both the electrophile and the nucleophile in certain reactions. However, the steric bulk of the cyclopropyl group might influence its catalytic efficiency.
Transformations at the Cyclopropyl Ring
The cyclopropyl group is a strained three-membered ring that can undergo a variety of chemical transformations, often involving ring-opening or additions that relieve this strain.
Cyclopropyl Ring-Opening Reactions
In analogous α-cyclopropyl amino acid systems, the cyclopropane (B1198618) ring can be opened under various conditions, such as acid catalysis or through radical pathways. beilstein-journals.orgacs.org The regioselectivity of the ring-opening is influenced by the substituents on the ring and the nature of the attacking reagent. For "this compound," one could hypothesize that reactions with strong acids or electrophiles might lead to the opening of the cyclopropyl ring to form a more stable carbocation intermediate, which could then be trapped by a nucleophile. However, without experimental data, the specific conditions and outcomes of such reactions remain speculative.
Electrophilic and Radical Additions to the Cyclopropyl Moiety
The cyclopropyl group can exhibit reactivity similar to a double bond and can undergo addition reactions. escholarship.org Electrophilic additions would likely proceed via attack on one of the C-C bonds of the cyclopropane ring. Radical additions to compounds containing a cyclopropyl group have also been documented, often leading to ring-opened products or rearrangement products. beilstein-journals.orgnih.govrsc.org For instance, radical cyclopropanation of dehydroaminocarboxylates is a known method for the synthesis of cyclopropyl α-amino acids. nih.gov It is conceivable that "this compound" could undergo radical-mediated transformations, but specific studies are absent.
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry for the rapid construction of complex molecules. beilstein-journals.orgnih.gov Amino acids and their derivatives are frequently used as components in MCRs, such as the Ugi and Passerini reactions. While cyclopropyl-containing amino acids have been utilized in MCRs, there is no specific mention of "this compound" in the context of such reactions in the available literature. nih.gov Given its structure, it could potentially serve as the acid component in an Ugi or Passerini reaction, or as a building block for the synthesis of novel heterocyclic scaffolds.
Chemo- and Regioselectivity in Reactions of this compound
The presence of multiple functional groups in "this compound" (a carboxylic acid, a tertiary amine in the morpholine ring, and a cyclopropyl ring) suggests that chemo- and regioselectivity would be important considerations in its chemical transformations. For example, reactions would need to selectively target one functional group without affecting the others. The regioselectivity of reactions involving the cyclopropyl ring would also be a key factor, determining which C-C bond is cleaved or which carbon atom is attacked. mdpi.comresearchgate.net However, without any experimental studies on this specific molecule, any discussion of its chemo- and regioselectivity would be entirely theoretical.
Application of 2 Cyclopropyl 2 Morpholinoacetic Acid As a Versatile Building Block in Complex Molecule Synthesis
Role in the Construction of Advanced Organic Scaffolds
The inherent rigidity of the cyclopropane (B1198618) ring in 2-Cyclopropyl-2-morpholinoacetic acid makes it an exceptional tool for the construction of advanced organic scaffolds with well-defined three-dimensional topologies. The constrained nature of the cyclopropyl (B3062369) group can pre-organize the conformation of a molecule, a desirable attribute in the design of peptidomimetics and other biologically relevant structures. acs.orgnih.gov
The carboxylic acid functionality serves as a versatile anchor point for elongation and diversification. Standard peptide coupling reactions can be employed to link this compound to other amino acids or complex amine-containing fragments, thereby introducing the cyclopropyl-morpholino motif into larger peptide chains. researchgate.net The resulting structures benefit from the conformational constraints imposed by the cyclopropyl group, which can enhance metabolic stability and receptor binding affinity. nih.gov
Furthermore, the morpholine (B109124) nitrogen can be quaternized or participate in further functionalization, allowing for the creation of diverse libraries of compounds based on a common scaffold. The combination of the cyclopropyl and morpholine units provides a unique lipophilic and polar balance, which can be fine-tuned to optimize the pharmacokinetic properties of the resulting molecules.
Table 1: Potential Reactions for Scaffold Elaboration
| Reaction Type | Reagent/Catalyst | Product Type |
| Amide Bond Formation | HATU, DIPEA | Peptidomimetics |
| Esterification | DCC, DMAP | Ester Derivatives |
| Reduction of Carboxylic Acid | LiAlH4 | Amino Alcohols |
| N-Alkylation of Morpholine | Alkyl Halide | Quaternary Ammonium (B1175870) Salts |
Utilization in Total Synthesis Endeavors (Non-Biological Targets)
The unique structural and electronic properties of the cyclopropyl group make building blocks like this compound valuable in the total synthesis of complex, non-biological target molecules. marquette.eduresearchgate.net The strained three-membered ring can participate in a variety of ring-opening and rearrangement reactions, providing access to unique carbocyclic and heterocyclic frameworks that would be challenging to synthesize through other means.
While direct examples of the use of this compound in total synthesis are not yet prevalent in the literature, the strategic application of similar cyclopropane-containing building blocks is well-documented. nih.gov For instance, the cyclopropyl group can be used as a masked double bond, which can be revealed under specific reaction conditions. This strategy allows for the introduction of unsaturation at a late stage in a synthetic sequence, avoiding potential complications with sensitive functional groups.
Moreover, the cyclopropyl group can direct the stereochemical outcome of reactions at adjacent centers, a crucial aspect in the construction of stereochemically complex targets. The combination of the cyclopropyl ring's reactivity and the morpholine's synthetic versatility suggests that this compound holds significant promise for future applications in the total synthesis of architecturally novel, non-natural products.
Precursor in Materials Science (e.g., Polymer Monomers, Ligands for Catalysis)
The distinct functionalities of this compound position it as a promising precursor in the field of materials science, particularly in the development of novel polymers and catalytic ligands.
Polymer Monomers:
The carboxylic acid group of this compound can be readily converted into a polymerizable functional group, such as an acrylate or methacrylate. Subsequent radical polymerization of these monomers would lead to polymers incorporating the cyclopropyl-morpholino side chain. e3s-conferences.org The presence of the rigid cyclopropyl group in the polymer backbone can significantly impact the material's physical properties, such as its glass transition temperature and mechanical strength. The morpholine moiety, with its potential for hydrogen bonding and its basic character, can influence the polymer's solubility, thermal stability, and adhesive properties. researchgate.net
Table 2: Potential Polymer Properties Influenced by the this compound Moiety
| Property | Influencing Moiety | Potential Effect |
| Thermal Stability | Morpholine | Increased due to potential intermolecular interactions |
| Mechanical Strength | Cyclopropane | Enhanced rigidity of the polymer chain |
| Solubility | Morpholine | Modifiable based on protonation state |
| Adhesion | Morpholine | Potential for hydrogen bonding with substrates |
Ligands for Catalysis:
The morpholine nitrogen in this compound can act as a coordinating atom for metal centers, making it a potential component of chiral ligands for asymmetric catalysis. rsc.org The proximity of the chiral center at the alpha-carbon to the coordinating nitrogen could allow for effective stereochemical control in metal-catalyzed reactions. By modifying the carboxylic acid group, the ligand's electronic and steric properties can be fine-tuned to optimize its performance in specific catalytic transformations, such as cross-coupling reactions. nih.govnih.govorganic-chemistry.org The development of chiral ligands based on this scaffold could provide new tools for the efficient and selective synthesis of valuable chiral molecules.
Development of Novel Heterocyclic Systems Through Reactions with this compound
The strained cyclopropane ring and the carboxylic acid functionality of this compound are key features that can be exploited for the synthesis of novel heterocyclic systems.
Ring-Opening and Expansion Reactions:
Under thermal or catalytic conditions, the cyclopropane ring can undergo ring-opening reactions, leading to the formation of larger carbocyclic or heterocyclic structures. For example, reaction with a suitable dienophile in a formal [3+2] cycloaddition could lead to the formation of five-membered rings. The carboxylic acid can be converted into other functional groups that can participate in intramolecular cyclization reactions, leading to the formation of fused or spirocyclic heterocyclic systems. nih.gov
Multicomponent Reactions:
The carboxylic acid and the secondary amine of the morpholine ring can participate in multicomponent reactions (MCRs), providing a rapid and efficient route to complex heterocyclic scaffolds. nih.gov For instance, in a Passerini or Ugi reaction, this compound could be combined with an isocyanide and an aldehyde or ketone to generate highly functionalized and structurally diverse heterocyclic products. This approach allows for the rapid generation of molecular complexity from simple starting materials.
Synthesis of Fused Heterocycles:
The carboxylic acid can be activated and reacted with a variety of nucleophiles to initiate cyclization cascades. For example, conversion to an acyl azide followed by a Curtius rearrangement could generate an isocyanate, which could then undergo intramolecular cyclization with a suitably positioned nucleophile to form a fused heterocyclic system. The unique substitution pattern of the starting material would impart a distinct structural signature on the resulting heterocycle.
Table 3: Potential Heterocyclic Systems from this compound
| Reaction Type | Key Transformation | Resulting Heterocycle |
| [3+2] Cycloaddition | Ring-opening of cyclopropane | Cyclopentane derivatives |
| Intramolecular Cyclization | Activation of carboxylic acid | Fused lactams, lactones |
| Ugi Multicomponent Reaction | Reaction with isocyanide, aldehyde, and amine | Complex peptidomimetic heterocycles |
| Curtius Rearrangement/Cyclization | Formation of isocyanate | Fused urea derivatives |
This compound is a building block with significant untapped potential in synthetic chemistry. Its unique combination of a rigid cyclopropane scaffold, a versatile morpholine unit, and a reactive carboxylic acid handle provides a powerful platform for the construction of diverse and complex molecular architectures. From the development of advanced organic scaffolds and the pursuit of novel non-biological targets in total synthesis to its application as a precursor for innovative materials and the synthesis of new heterocyclic systems, this compound offers a wealth of opportunities for future research and discovery. As synthetic methodologies continue to advance, the full potential of this compound as a versatile tool in the chemist's arsenal is yet to be fully realized.
Theoretical and Computational Studies on 2 Cyclopropyl 2 Morpholinoacetic Acid
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms in a molecule and the relative energies of its different conformations. For 2-Cyclopropyl-2-morpholinoacetic acid, these calculations focus on the preferred orientations of its constituent rings and the rotational freedom of the carboxylic acid group.
The morpholine (B109124) ring in this compound is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated heterocycles. researchgate.netnih.gov Theoretical calculations on morpholine itself and its derivatives consistently show that the chair conformer is significantly lower in energy than boat or twist-boat conformations. researchgate.net In this chair conformation, the substituent at the nitrogen atom can be in either an axial or equatorial position. Computational studies on similar N-substituted morpholines suggest that the equatorial conformer is generally more stable due to reduced steric hindrance. nih.gov
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |
|---|---|---|
| Chair (Equatorial) | 0.0 (most stable) | ~ ±60 |
| Chair (Axial) | > 0.5 | ~ ±60 |
| Twist-Boat | > 5.0 | Variable |
The rotation around the single bond connecting the chiral carbon to the carboxylic acid group is another critical aspect of the conformational landscape of this compound. The torsional potential of the C-C-C=O dihedral angle determines the preferred orientation of the carboxyl group. Computational studies on similar α-substituted carboxylic acids, such as acetic acid, have shown that there is a significant energy barrier to rotation around this bond. nih.gov The syn conformation, where the C-H or C-C bond of the substituent is eclipsed with the C=O bond, is often the most stable. nih.gov The presence of bulky substituents, like the morpholine and cyclopropyl (B3062369) groups, will influence the rotational barrier and the relative energies of the different rotamers.
| Molecule | Rotational Barrier (kcal/mol) | Most Stable Conformation |
|---|---|---|
| Acetic Acid | ~5-7 | syn |
| Propanoic Acid | ~6-8 | syn |
Electronic Structure and Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potentials)
The electronic structure of a molecule governs its reactivity. Descriptors derived from quantum chemical calculations, such as Fukui functions and molecular electrostatic potentials (MEP), provide a quantitative measure of this reactivity.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons. For this compound, the HOMO is likely to be localized on the nitrogen atom of the morpholine ring, which is a common feature for N-heterocycles. rsc.org The LUMO, on the other hand, is expected to be centered on the antibonding π* orbital of the carbonyl group in the carboxylic acid moiety. The energy difference between the HOMO and LUMO provides an estimate of the molecule's chemical stability.
Fukui functions are used to predict the sites of nucleophilic and electrophilic attack. For this molecule, the nitrogen atom of the morpholine ring is predicted to be a primary site for electrophilic attack, while the carbonyl carbon of the carboxylic acid is a likely site for nucleophilic attack.
The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution in a molecule. wolfram.com For this compound, the MEP would show a region of negative potential (red) around the oxygen atoms of the carbonyl group and the morpholine ring, indicating their nucleophilic character. A region of positive potential (blue) would be expected around the acidic proton of the carboxylic acid and the hydrogen atoms on the carbon adjacent to the nitrogen, highlighting their electrophilic character. researchgate.netresearchgate.net
Spectroscopic Property Prediction (NMR, IR, Mass Spectrometry) for Advanced Characterization and Structural Elucidation
Computational methods can predict the spectroscopic properties of a molecule with a high degree of accuracy, aiding in its experimental identification and structural elucidation.
NMR Spectroscopy: The predicted ¹H and ¹³C NMR spectra are crucial for structural confirmation. The protons of the cyclopropyl ring are expected to appear in the upfield region of the ¹H NMR spectrum, typically between 0 and 1 ppm, due to the ring current effect. dtic.milresearchgate.net The protons on the morpholine ring would exhibit characteristic shifts depending on their axial or equatorial positions. The α-proton on the chiral carbon would likely appear as a singlet or a narrowly split multiplet. In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid would be the most downfield signal, typically in the range of 170-180 ppm.
IR Spectroscopy: The calculated IR spectrum would show characteristic vibrational frequencies for the functional groups present in the molecule. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid, often appearing as a broad feature due to hydrogen bonding. orgchemboulder.comechemi.com A strong, sharp absorption between 1700 and 1725 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. orgchemboulder.com Other characteristic peaks would include C-N and C-O stretching vibrations from the morpholine ring.
Mass Spectrometry: The prediction of mass spectral fragmentation patterns can aid in the identification of the molecule and its metabolites. Upon ionization, this compound would likely undergo fragmentation through several pathways. Common fragmentation patterns for morpholine-containing compounds involve the cleavage of the morpholine ring. researchgate.net The loss of the carboxylic acid group as CO₂ is another plausible fragmentation pathway. The presence of the cyclopropyl group may lead to characteristic ring-opening reactions under mass spectrometric conditions. nih.gov
| Spectroscopy | Predicted Feature | Approximate Range |
|---|---|---|
| ¹H NMR | Cyclopropyl Protons | 0-1 ppm |
| Morpholine Protons | 2.5-4.0 ppm | |
| ¹³C NMR | Carbonyl Carbon | 170-180 ppm |
| IR | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) |
| C=O Stretch (Carboxylic Acid) | 1700-1725 cm⁻¹ (strong, sharp) | |
| Mass Spec. | Major Fragment | Loss of CO₂ (M-44) |
| Major Fragment | Morpholine ring fragments |
Reaction Mechanism Elucidation Using Computational Methods
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the energies of reactants, products, and transition states.
For this compound, several reactions could be of interest for computational study. One such reaction is the α-substitution of the carboxylic acid. khanacademy.org This reaction would proceed through an enolate intermediate, and transition state calculations could elucidate the energy barrier for this transformation and the stereochemical outcome of the reaction. fiveable.memsu.edu
Another area of interest is the reactivity of the cyclopropyl group. The strained three-membered ring can undergo ring-opening reactions under certain conditions. nih.gov Computational modeling could be used to explore the transition states for such reactions, determining the activation energies and the preferred reaction pathways. For example, density functional theory (DFT) calculations have been used to study the mechanism of tandem Heck-ring-opening reactions of cyclopropyl derivatives, shedding light on the selectivity of C-C bond cleavage. nih.gov
Energy Profiles of Derivatization Reactions5.5. Molecular Dynamics Simulations to Understand Intermolecular Interactions (Non-Biological Contexts)
To provide the level of detail and specific data required by the prompt, original research in the field of computational chemistry focusing on this particular molecule would be necessary. Without such foundational studies, any attempt to create the requested content would be speculative and would not meet the standards of scientific accuracy.
Advanced Characterization Techniques and Analytical Methodologies for 2 Cyclopropyl 2 Morpholinoacetic Acid and Its Derivatives
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination
High-resolution mass spectrometry (HRMS) is an essential technique for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. For 2-Cyclopropyl-2-morpholinoacetic acid (molecular formula: C⁹H₁₅NO₃), HRMS would provide a highly accurate mass-to-charge ratio (m/z) of its molecular ion.
Expected Data from HRMS Analysis:
| Ion Type | Calculated Exact Mass (m/z) |
| [M+H]⁺ | 186.1125 |
| [M+Na]⁺ | 208.0944 |
| [M-H]⁻ | 184.0979 |
This table represents theoretical values. Actual experimental data is not available in the reviewed literature.
Analysis of the fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would further elucidate the compound's structure by identifying characteristic fragment ions corresponding to the loss of the carboxylic acid group, the cyclopropyl (B3062369) ring, or portions of the morpholine (B109124) ring. However, no such experimental fragmentation data has been reported.
Multidimensional Nuclear Magnetic Resonance Spectroscopy (2D-NMR) for Complex Structural Assignment
Multidimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is a powerful tool for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in a molecule's NMR spectra. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms.
A detailed 2D-NMR analysis of this compound would confirm the attachment of the cyclopropyl and morpholino groups to the chiral center and assign the specific chemical shifts of the diastereotopic protons within the morpholine ring.
Anticipated ¹H and ¹³C NMR Chemical Shift Ranges:
| Functional Group | Atom | Anticipated ¹H Chemical Shift (ppm) | Anticipated ¹³C Chemical Shift (ppm) |
| Carboxylic Acid | -COOH | 10.0 - 13.0 | 170.0 - 180.0 |
| Methine | α-CH | 3.0 - 4.0 | 60.0 - 70.0 |
| Morpholine | -CH₂-N- | 2.5 - 3.5 | 45.0 - 55.0 |
| Morpholine | -CH₂-O- | 3.5 - 4.5 | 65.0 - 75.0 |
| Cyclopropyl | -CH- | 0.5 - 1.5 | 10.0 - 20.0 |
| Cyclopropyl | -CH₂- | 0.2 - 1.0 | 5.0 - 15.0 |
This table is based on typical chemical shift values for similar functional groups and does not represent experimentally determined data for this compound.
Without experimental spectra, a definitive assignment of chemical shifts and coupling constants for this compound is not possible.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis
Expected Vibrational Bands:
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |
| Carboxylic Acid | O-H stretch (broad) | 2500 - 3300 | Weak |
| Carboxylic Acid | C=O stretch | 1700 - 1730 | Moderate |
| Morpholine | C-N stretch | 1100 - 1250 | Moderate to Strong |
| Morpholine | C-O-C stretch | 1050 - 1150 | Moderate to Strong |
| Cyclopropyl | C-H stretch | ~3100 | Strong |
| Cyclopropyl | Ring deformation | 800 - 900 | Moderate |
This table presents expected frequency ranges. Specific, experimentally verified data for this compound is not available.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide precise bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions, such as hydrogen bonding, in the solid state. This would unambiguously establish the relative stereochemistry of the molecule.
To date, no crystal structure for this compound has been deposited in the Cambridge Structural Database (CSD) or reported in the literature.
Chromatographic Methods (HPLC, GC) for Purity Assessment and Reaction Monitoring
Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are fundamental for separating components of a mixture, assessing the purity of a compound, and monitoring the progress of a chemical reaction.
For a non-volatile and polar compound like this compound, reversed-phase HPLC with a C18 column and a mobile phase consisting of an acidified water/acetonitrile or water/methanol (B129727) gradient would be a suitable method for purity analysis. Detection would typically be achieved using a UV detector (at low wavelengths, ~200-210 nm, due to the lack of a strong chromophore) or a mass spectrometer.
GC analysis would likely require derivatization of the carboxylic acid and morpholine nitrogen to increase volatility.
However, no specific retention times, separation conditions, or validation data for HPLC or GC methods for this compound have been published.
Future Research Directions and Prospects for 2 Cyclopropyl 2 Morpholinoacetic Acid
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency
Current synthetic routes to α-amino acids and their derivatives often rely on established methods that may have limitations in terms of efficiency, scalability, and functional group tolerance. prismbiolab.com Future research should focus on developing more streamlined and efficient syntheses of 2-cyclopropyl-2-morpholinoacetic acid.
Recent breakthroughs in C-H activation could offer a more direct approach. prismbiolab.com Methodologies employing earth-abundant metal catalysts, such as iron, to direct the amination of an α-C-H bond on a cyclopropyl (B3062369) acetic acid precursor could significantly shorten synthetic sequences. prismbiolab.com Another promising avenue is the use of metallaphotoredox catalysis, which has shown success in the synthesis of α-alkyl amino acids with high functional group compatibility. prismbiolab.com Adapting such methods could provide novel, milder, and more efficient pathways to the target molecule.
Furthermore, exploring multicomponent reactions, where the cyclopropyl, morpholine (B109124), and acetate (B1210297) synthons are combined in a single pot, could dramatically improve process efficiency. Solvent-free reaction conditions, potentially assisted by microwave irradiation or mechanochemistry (ball milling), represent another frontier for creating greener and more cost-effective synthetic protocols. mdpi.com
| Potential Methodology | Key Advantages | Catalyst/Reagent Type | Illustrative Precursors |
| Direct C-H Amination | Atom economy, reduced steps | Iron-nitrene complexes | Cyclopropylacetic acid |
| Metallaphotoredox Catalysis | Mild conditions, high functional group tolerance | Nickel/Iridium photocatalysts | Activated cyclopropylacetic acid ester |
| Multicomponent Reaction | High efficiency, rapid assembly | Various (e.g., Lewis acids) | Cyclopropanecarboxaldehyde, Morpholine, Cyanide source |
| Mechanochemical Synthesis | Solvent-free, energy-efficient | Solid-state catalysts | Solid precursors |
Expansion of Derivatization Chemistry to Access Undiscovered Chemical Space
The three key components of this compound—the carboxylic acid, the morpholine ring, and the cyclopropyl group—offer numerous handles for derivatization. A systematic exploration of its derivatization chemistry is crucial for accessing novel chemical space and creating analogues with diverse properties.
The carboxylic acid group is a primary site for modification. Future work should focus on:
Amide Coupling: Creating libraries of amides by coupling with a diverse range of primary and secondary amines to explore structure-activity relationships in various contexts.
Esterification: Forming esters to modify polarity and pharmacokinetic properties, including redox-active esters for subsequent cross-coupling reactions. umich.edu
Reduction: Reducing the carboxylic acid to the corresponding alcohol, which can serve as a building block for further functionalization into ethers and other derivatives.
The morpholine nitrogen provides another point for modification, such as N-oxidation or quaternization, to alter the compound's electronic and solubility properties. While less straightforward, modifications to the cyclopropyl ring, perhaps through transition-metal-catalyzed C-H functionalization, could also yield novel derivatives.
Innovative Applications in Non-Biological Material Design and Chemical Catalysis
Beyond its potential biological relevance, the structural features of this compound suggest possible applications in material science and catalysis. The rigid cyclopropyl group combined with the flexible morpholine and the functional carboxylic acid could be exploited in the design of novel materials.
Polymer Science: The molecule could serve as a unique monomer for the synthesis of specialty polyamides or polyesters. The cyclopropyl and morpholino groups would impart specific stereochemical and physical properties, such as rigidity and polarity, to the polymer backbone.
Metal-Organic Frameworks (MOFs): The carboxylic acid can act as a linker to coordinate with metal ions, potentially forming novel MOFs. The morpholine and cyclopropyl moieties would decorate the pores of the framework, influencing its absorption properties and catalytic activity.
Organocatalysis: Chiral versions of this compound or its derivatives could be investigated as organocatalysts. The combination of a Lewis basic morpholine nitrogen and a Brønsted acidic carboxylic acid in a constrained framework is a common motif in asymmetric catalysis.
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry and data science are revolutionizing how chemical research is conducted. researchgate.net For this compound, advanced computational modeling can accelerate progress in several key areas.
Predictive Synthesis: Density Functional Theory (DFT) calculations can be used to model the transition states and reaction pathways of potential novel synthetic routes. This can help identify the most promising methodologies and reaction conditions before extensive laboratory work is undertaken, saving time and resources.
Reactivity Mapping: Computational models can predict the reactivity of different sites on the molecule, guiding derivatization strategies. For instance, modeling can predict the pKa of the carboxylic acid, the nucleophilicity of the morpholine nitrogen, and the susceptibility of the cyclopropyl C-H bonds to activation.
Material Property Simulation: If the molecule is considered for material applications, computational tools can predict the properties of resulting polymers or MOFs. This includes simulating mechanical strength, thermal stability, and guest-molecule interactions within a framework.
| Modeling Technique | Application Area | Predicted Outcome |
| Density Functional Theory (DFT) | Synthetic Route Scouting | Reaction energy barriers, transition state geometries |
| Molecular Dynamics (MD) | Derivatization Strategy | Conformational analysis, solvent effects |
| Quantitative Structure-Property Relationship (QSPR) | Material Design | Polymer glass transition temperature, MOF pore size |
Integration with Automated Synthesis and High-Throughput Experimentation Platforms
To rapidly explore the synthetic and derivatization possibilities outlined above, the integration of modern automation and high-throughput experimentation (HTE) is essential. acs.orgacs.org These technologies enable the parallel execution and analysis of hundreds or even thousands of reactions at the microscale. researchgate.net
Automated Synthesis: Automated flow synthesis platforms, which have proven effective for rapidly producing peptides and other complex molecules, could be adapted for the synthesis of this compound and its derivatives. mit.edu An automated synthesizer could systematically vary precursors, catalysts, and reaction conditions to optimize the synthesis with minimal manual intervention.
High-Throughput Experimentation (HTE): HTE platforms are ideal for efficiently screening conditions for derivatization reactions, such as amide couplings or cross-coupling reactions. umich.eduacs.org By using wellplates (e.g., 96 or 1536 wells), a vast chemical space of reactants and catalysts can be explored to quickly identify optimal conditions for creating libraries of new compounds. researchgate.net The data generated from these experiments can also be used to train machine learning algorithms to predict the outcomes of future reactions.
The adoption of these platforms would dramatically accelerate the discovery cycle, enabling rapid optimization of synthetic routes and the generation of large libraries of derivatives for screening in various applications.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for 2-Cyclopropyl-2-morpholinoacetic acid, and how can reaction conditions be optimized?
- Methodology :
- Precursor selection : Utilize cyclopropane-containing intermediates, such as methyl 2-chloro-2-cyclopropylideneacetate (analogous to strategies in ), as starting materials. The cyclopropyl group can be introduced via [2+1] cycloaddition or alkylation reactions.
- Morpholino incorporation : Coupling morpholine derivatives (e.g., morpholine boronic esters) with cyclopropane precursors using palladium-catalyzed cross-coupling or nucleophilic substitution.
- Optimization : Screen catalysts (e.g., Pd(PPh₃)₄), solvents (DMSO, THF), and temperatures (60–100°C) to maximize yield. Monitor progress via TLC or HPLC .
Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation of this compound?
- Methodology :
- NMR : Use ¹H NMR to identify cyclopropyl protons (δ 0.5–1.5 ppm) and morpholino methylene groups (δ 3.5–3.7 ppm). ¹³C NMR confirms the carboxylic acid carbonyl (δ ~170 ppm) and cyclopropyl carbons.
- IR : Detect carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹).
- HPLC-MS : Employ reverse-phase C18 columns with acidic mobile phases (0.1% formic acid) for purity analysis. High-resolution MS validates molecular weight (theoretical: 225.25 g/mol; provides analogous data for a related compound) .
Q. How can researchers assess the stability of this compound under physiological conditions?
- Methodology :
- Forced degradation studies : Expose the compound to pH gradients (1–13), elevated temperatures (40–80°C), and oxidative stress (H₂O₂). Monitor degradation via HPLC-UV at 210–220 nm.
- Kinetic analysis : Calculate half-life (t½) using first-order kinetics. Compare with structurally similar fluorinated analogs (e.g., 2-Cyclopropyl-2,2-difluoroacetic acid in ) to identify stabilizing substituents .
Advanced Research Questions
Q. How can contradictions in reported biological activity data for this compound be resolved across assay systems?
- Methodology :
- Assay standardization : Replicate studies in isogenic cell lines to minimize genetic variability. Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm target engagement.
- Solubility adjustments : Test activity in buffers with co-solvents (e.g., DMSO ≤1%) or cyclodextrins to improve bioavailability.
- Metabolite profiling : Identify active metabolites via LC-MS/MS to distinguish parent compound effects from derivatives (e.g., highlights cyclopropyl amino acids’ metabolic stability) .
Q. What computational approaches predict the binding interactions of this compound with enzymes like cyclooxygenase (COX) or lipoxygenase (LOX)?
- Methodology :
- Docking simulations : Use AutoDock Vina or Schrödinger to model interactions with COX-2 (PDB ID: 5KIR). Focus on the cyclopropyl group’s steric effects and morpholino’s hydrogen-bonding potential.
- Molecular dynamics (MD) : Simulate ligand-protein complexes for 100 ns to assess conformational stability. Validate with mutagenesis (e.g., alanine scanning of active-site residues).
- Free energy calculations : Apply MM-GBSA to estimate binding affinities. Compare with fluorinated analogs (e.g., ’s 2-Fluoro-2-(2-fluorophenyl)propanoic acid) to quantify substituent contributions .
Q. How should structure-activity relationship (SAR) studies be designed to evaluate the pharmacophore of this compound?
- Methodology :
- Analog synthesis : Modify the cyclopropyl ring (e.g., substituents at C3), replace morpholino with piperidine, or esterify the carboxylic acid.
- Biological testing : Screen analogs in enzyme inhibition (e.g., COX-2 IC₅₀) and cell-based assays (e.g., anti-inflammatory cytokine release).
- QSAR modeling : Use partial least squares (PLS) regression to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity. ’s discussion of constrained amino acids informs conformational analysis .
Q. What strategies mitigate racemization during the synthesis of enantiomerically pure this compound?
- Methodology :
- Chiral auxiliaries : Employ Evans oxazolidinones or Oppolzer’s sultams to control stereochemistry during cyclopropanation.
- Asymmetric catalysis : Use Cu(I)-bisoxazoline complexes for enantioselective cyclopropane formation.
- Chromatographic resolution : Apply chiral HPLC (e.g., Chiralpak IA column) or enzymatic kinetic resolution (lipases in organic media) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in the reported enzymatic inhibition potency of this compound?
- Methodology :
- Cross-laboratory validation : Collaborate to standardize assay protocols (e.g., ATP concentration in kinase assays).
- Proteomic profiling : Use phosphoproteomics to identify off-target effects that may inflate apparent potency.
- Crystallographic validation : Solve co-crystal structures to confirm binding modes (e.g., ’s emphasis on topographical constraints in target engagement) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
